molecular formula C24H44Sn B073449 Tetracyclohexyltin CAS No. 1449-55-4

Tetracyclohexyltin

Cat. No.: B073449
CAS No.: 1449-55-4
M. Wt: 451.3 g/mol
InChI Key: JUISPCSEIXBMNI-UHFFFAOYSA-N
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Description

Tetracyclohexyltin is an organotin compound with the chemical formula C24H44Sn. It is known for its high reactivity and is used in various chemical reactions and industrial applications. The compound consists of a tin atom bonded to four cyclohexyl groups, making it a tetraorganotin compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyclohexyltin can be synthesized through metathesis reactions or Grignard reactions. One common method involves the reaction of cyclohexyllithium with tin tetrachloride, resulting in the formation of tetracyclohexylstannane and lithium chloride as a byproduct . The reaction is typically carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and solvent conditions.

Industrial Production Methods

Industrial production of tetracyclohexylstannane often involves large-scale Grignard reactions. The process requires the use of specialized equipment to handle the reactive intermediates and to ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tetracyclohexyltin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens like chlorine and bromine are used in substitution reactions.

Major Products Formed

    Oxidation: Tetracyclohexylstannous oxide.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Tetracyclohexylstannous halides.

Scientific Research Applications

Tetracyclohexyltin has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracyclohexylstannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to form stable complexes with a wide range of substrates. This makes it a versatile compound in various chemical and industrial applications.

Biological Activity

Tetracyclohexyltin (TCHT) is an organotin compound that has garnered attention for its biological activity, particularly in the fields of agriculture and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of TCHT's biological effects, mechanisms of action, and potential applications.

This compound is synthesized through the reaction of cyclohexylmagnesium chloride with tin(IV) chloride. It is characterized by its organotin structure, which contributes to its biological properties. The compound is often studied in relation to its derivatives, such as tricyclohexyltin hydroxide, which exhibit varying degrees of biological activity.

Biological Activity Overview

The biological activity of TCHT can be categorized into several key areas:

  • Antimicrobial Properties : TCHT and its derivatives have been investigated for their fungicidal and bactericidal activities. Studies indicate that these compounds can effectively inhibit the growth of certain pathogens, making them useful in agricultural applications as biocides .
  • Toxicological Effects : Research has shown that TCHT exhibits low acute toxicity in various animal models. For example, studies involving rats and rabbits administered with TCHT did not show significant adverse effects on fertility or gestation, indicating a relatively safe profile at certain dosages . However, higher concentrations have been linked to reproductive toxicity and developmental issues in avian species .
  • Enzyme Inhibition : TCHT has been observed to affect enzyme activity, particularly those involved in metabolic processes. In studies where animals were administered TCHT, changes in enzyme levels were noted, although the clinical significance of these changes remains to be fully elucidated .

1. Reproductive Toxicity in Japanese Quail

A study examined the effects of dietary exposure to TCHT on Japanese quail over several generations. The results indicated no significant adverse effects at lower concentrations (1 ppm), while higher concentrations (100 ppm) led to reduced egg production and increased embryonic mortality . These findings suggest a dose-dependent relationship regarding reproductive toxicity.

2. Pharmacological Studies in Dogs and Cats

Intravenous administration of TCHT derivatives in canine and feline models demonstrated respiratory stimulation without significant cardiovascular effects. This suggests potential applications in veterinary medicine, although further studies are needed to clarify the therapeutic window and safety profile .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialEffective against specific fungi and bacteria
ReproductiveNo significant effects at low doses; toxicity at high doses
Enzyme InteractionAltered enzyme levels observed
ToxicityLow acute toxicity; chronic effects at high doses

Properties

IUPAC Name

tetracyclohexylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUISPCSEIXBMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162835
Record name Tetracyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-55-4
Record name Tetracyclohexylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracyclohexylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracyclohexylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracyclohexylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Tetracyclohexyltin used as a reference standard in analyzing organotin compounds?

A1: this compound serves as an excellent reference standard in analytical techniques like Gas Chromatography-Atomic Emission Detection (GC-AED) due to its distinct chemical properties. [] Specifically, it aids in calibrating the instrument and determining the accuracy of the method when analyzing other organotin compounds. [] This ensures reliable and precise measurements of target analytes in environmental samples.

Q2: What challenges are associated with the chromatographic analysis of this compound, and how can they be addressed?

A2: Achieving optimal chromatographic separation of this compound, particularly in the context of analyzing environmental samples, can be challenging. [] The research indicates that while various injection methods are viable, maintaining good chromatographic performance, especially for this compound and Tetraphenyltin, necessitates electronic pressure control during the analysis. [] This highlights the importance of optimized instrumental parameters for accurate and reliable results.

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